molecular formula C21H19N3OS B2399037 N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 939597-86-1

N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No. B2399037
CAS RN: 939597-86-1
M. Wt: 361.46
InChI Key: JSKYOJYJUPTRRG-UHFFFAOYSA-N
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Description

“N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide” is a compound that belongs to the class of organic compounds known as thiazolecarboxamides . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

A considerable portion of research on compounds similar to N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide focuses on their synthesis and the development of novel heterocyclic compounds. The unreported enaminones have been utilized as building blocks in the synthesis of various heterocyclic compounds, exhibiting significant biological activities, including antitumor, antibacterial, and anticonvulsant properties. Imidazoles and thiazoles are highlighted for their importance in producing compounds with a wide range of biological and pharmacological activities (Gomha & Abdel-Aziz, 2012).

Biological Activities

The exploration of biological activities of these compounds is a major area of interest. Studies have demonstrated their potential in addressing various health issues. For example, a series of 6-phenylimidazo[2,1-b]thiazole derivatives were synthesized and shown potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell lines, suggesting their utility as new types of FLT3 inhibitors. These findings are crucial for the development of novel anti-cancer therapies (Lin et al., 2015).

Structural and Supramolecular Studies

The research has also delved into the structural modifications and supramolecular aggregation of these compounds, shedding light on their conformational features. Such studies are instrumental in understanding the chemical nature and potential applications of these compounds in more detail. The insights into conformational features and intermolecular interaction patterns of thiazolopyrimidines reveal significant differences, controlled by various weak interactions, which could influence their biological activities and applications in material science (Nagarajaiah & Begum, 2014).

Antimicrobial and Antitumor Activities

Further studies highlight the synthesis and antimicrobial activity of novel arylazothiazole disperse dyes containing selenium, applied for dyeing polyester fibers. These compounds exhibited high efficiency based on in vitro screening for their antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015). This demonstrates the diverse potential of these compounds beyond traditional pharmaceutical applications, including their use in functional materials with biological activities.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-13-9-10-14(2)17(11-13)22-20(25)19-15(3)24-12-18(23-21(24)26-19)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKYOJYJUPTRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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